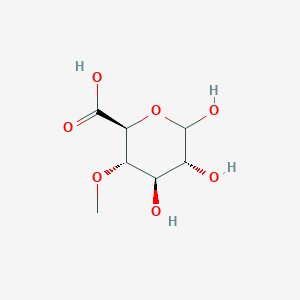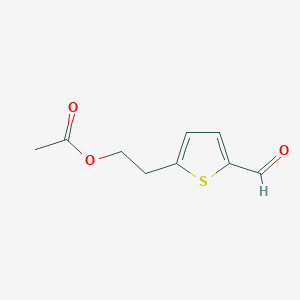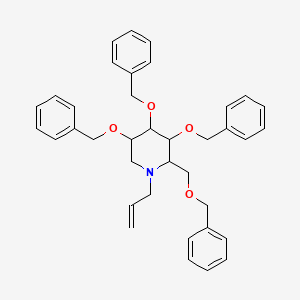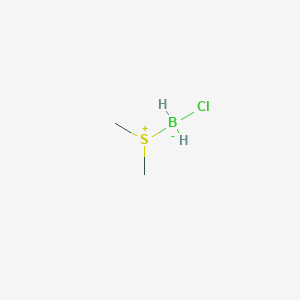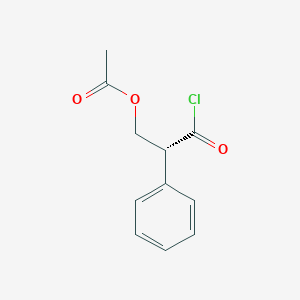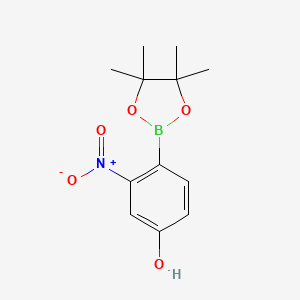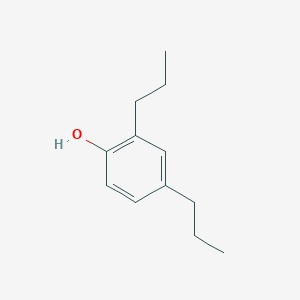
9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA is a semi-synthetic derivative of erythromycin, a well-known macrolide antibiotic. This compound is part of the azalide class of antibiotics, which are characterized by the incorporation of a nitrogen atom into the macrolide ring, resulting in a 15-membered ring structure. This modification enhances the compound’s antibacterial properties and broadens its spectrum of activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA involves several key steps The process typically starts with erythromycin A as the precursorThis is achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions .
Industrial Production Methods
Industrial production of 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of organic solvents, controlled temperature, and pressure conditions, and purification steps such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various derivatives of 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA, each with unique antibacterial properties and potential therapeutic applications .
Aplicaciones Científicas De Investigación
9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial cell growth and metabolism.
Medicine: Explored for its potential as an antibiotic for treating bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
The mechanism of action of 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding prevents the translocation of peptides during translation, effectively halting bacterial growth. The compound targets the 50S subunit of the bacterial ribosome, interfering with the elongation phase of protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Azithromycin: Another azalide antibiotic with a similar structure but different pharmacokinetic properties.
Clarithromycin: A macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.
Erythromycin: The parent compound from which 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA is derived
Uniqueness
9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA is unique due to its enhanced stability, broader spectrum of activity, and improved pharmacokinetic properties compared to its parent compound, erythromycin. These features make it a valuable candidate for further research and development in the field of antibiotics .
Propiedades
Fórmula molecular |
C37H68N2O12 |
|---|---|
Peso molecular |
732.9 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,6S)-4-methoxy-4,6-dimethyl-5-oxooxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C37H68N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-30,32,34,38,40-41,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,32-,34+,35-,36-,37-/m1/s1 |
Clave InChI |
UMJJECOIBHNQCC-IOENIEJLSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@](C(=O)[C@@H](O2)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(=O)C(O2)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


